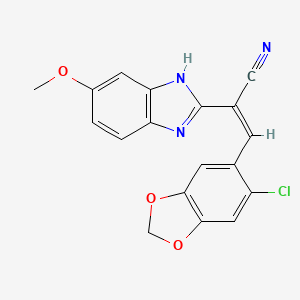![molecular formula C15H23N3O4S B5327240 2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as MSMPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 342.44 g/mol. In
作用机制
The exact mechanism of action of 2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, several studies have proposed that this compound may act by inhibiting various signaling pathways. For example, Lee et al. (2015) suggested that this compound may inhibit the activation of NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Kim et al. (2018) proposed that this compound may induce apoptosis by inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In a study by Lee et al. (2015), this compound was found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study by Kim et al. (2018), this compound was found to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has been shown to exhibit potent therapeutic effects in various in vitro and in vivo models. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for 2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide research. Firstly, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Secondly, studies are needed to determine its safety and efficacy in humans. Lastly, this compound may have potential as a therapeutic agent for various diseases, including cancer, fibrosis, and inflammatory disorders. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects. However, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. This compound may have potential as a therapeutic agent for various diseases, and further studies are needed to explore its therapeutic potential in these diseases.
合成方法
The synthesis of 2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3-(4-morpholinyl)propylamine with 2-chloro-N-(methylsulfonyl)benzamide in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several studies, including the work by Lee et al. (2015).
科学研究应用
2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects. In a study by Lee et al. (2015), this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that this compound may have potential as an anti-inflammatory agent.
In another study by Kim et al. (2018), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. The authors proposed that this compound may act as a potential anti-cancer agent by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has also been shown to exhibit anti-fibrotic effects in a study by Lee et al. (2017). The authors reported that this compound inhibited the activation of hepatic stellate cells, which are involved in the development of liver fibrosis.
属性
IUPAC Name |
2-(methanesulfonamido)-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-23(20,21)17-14-6-3-2-5-13(14)15(19)16-7-4-8-18-9-11-22-12-10-18/h2-3,5-6,17H,4,7-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBRSPBAGRUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)

![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![(3aS*,6aR*)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5327188.png)
![2'-butyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5327195.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![N-(2-ethoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5327203.png)
![3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327208.png)
![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)